4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a chloro group and a trifluoromethylphenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential analgesic properties and has shown efficacy in pain models.
Cancer Research: The compound has been evaluated for its antitumor activity, particularly against certain human tumor cell lines.
Biological Studies: It is used in the study of various biological pathways and molecular targets, including kinase inhibition.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as a multikinase inhibitor, potently inhibiting kinases such as FLT3 and VEGFR2 . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound effective in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of the compound.
Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Pyrazolo[3,4-D]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its potent kinase inhibition and analgesic potential make it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H6ClF3N4 |
---|---|
Molecular Weight |
298.65 g/mol |
IUPAC Name |
4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H6ClF3N4/c13-10-9-5-19-20(11(9)18-6-17-10)8-3-1-7(2-4-8)12(14,15)16/h1-6H |
InChI Key |
DLQKXWOYQUOYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.